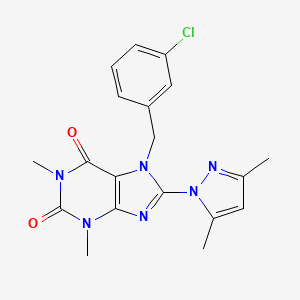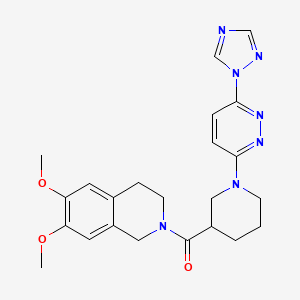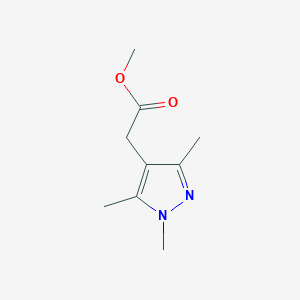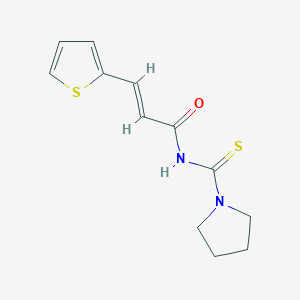![molecular formula C26H31N5O2S B2884533 1-[(2,5-dimethylbenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114877-17-6](/img/no-structure.png)
1-[(2,5-dimethylbenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-dimethylbenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H31N5O2S and its molecular weight is 477.63. The purity is usually 95%.
BenchChem offers high-quality 1-[(2,5-dimethylbenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,5-dimethylbenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
Quinazoline derivatives are pivotal in the synthesis of optoelectronic materials, particularly due to their luminescent properties and application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems enhances electroluminescent properties, making them essential for developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. They also serve as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry
Quinazoline-4(3H)-ones and their derivatives, beyond their medicinal applications, showcase the structural stability and versatility, making them a foundation for synthesizing various bioactive molecules. This structural foundation encourages the exploration of novel synthetic pathways and the development of new compounds with potential applications in diverse fields beyond pharmacology (Tiwary et al., 2016).
Functional Chemical Groups in Novel CNS Acting Drugs
Research into heterocycles like quinazoline emphasizes their potential as lead molecules for synthesizing compounds with central nervous system (CNS) activity. This indicates quinazoline's broader applicability in developing new therapeutic agents targeting CNS disorders, showcasing its versatility beyond traditional pharmaceutical uses (Saganuwan, 2017).
Quinazoline Derivatives as Anticancer Agents
Quinazoline derivatives' role in anticancer research highlights their capability to block pharmacological pathways of various targets. This reflects the broader scientific interest in quinazoline as a template for developing novel bioactive molecules, potentially applicable in other areas requiring the modulation of specific biochemical pathways (Moorthy et al., 2023).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2,5-dimethylbenzyl chloride with sodium thiolate to form 2,5-dimethylbenzyl thiol. This is followed by the reaction of 2,5-dimethylbenzyl thiol with N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid chloride to form the desired compound.", "Starting Materials": [ "2,5-dimethylbenzyl chloride", "sodium thiolate", "N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid chloride" ], "Reaction": [ "Step 1: Reaction of 2,5-dimethylbenzyl chloride with sodium thiolate in a solvent such as DMF or DMSO to form 2,5-dimethylbenzyl thiol.", "Step 2: Reaction of 2,5-dimethylbenzyl thiol with N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid chloride in a solvent such as DMF or DMSO to form the desired compound.", "Step 3: Purification of the compound using techniques such as column chromatography or recrystallization." ] } | |
CAS-Nummer |
1114877-17-6 |
Molekularformel |
C26H31N5O2S |
Molekulargewicht |
477.63 |
IUPAC-Name |
1-[(2,5-dimethylphenyl)methylsulfanyl]-N-(2-methylpropyl)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H31N5O2S/c1-6-11-30-24(33)21-10-9-19(23(32)27-14-16(2)3)13-22(21)31-25(30)28-29-26(31)34-15-20-12-17(4)7-8-18(20)5/h7-10,12-13,16H,6,11,14-15H2,1-5H3,(H,27,32) |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC4=C(C=CC(=C4)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2884452.png)
![1-[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2884453.png)





![N-[(1R*,4R*)-4-Aminocyclohexyl]propionamide hydrochloride](/img/structure/B2884469.png)

![N-[3-(1H-Pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide](/img/structure/B2884471.png)
![1-(Chloromethyl)-3-(2,6-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2884472.png)